molecular formula C5H8N4O B1320688 2-Hydrazinyl-6-methoxypyrazine CAS No. 954227-93-1

2-Hydrazinyl-6-methoxypyrazine

Cat. No.: B1320688
CAS No.: 954227-93-1
M. Wt: 140.14 g/mol
InChI Key: DFPGXLWZGXIZQU-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-methoxypyrazine is a heterocyclic compound with the molecular formula C5H8N4O It is characterized by a pyrazine ring substituted with a hydrazinyl group at the second position and a methoxy group at the sixth position

Scientific Research Applications

2-Hydrazinyl-6-methoxypyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-methoxypyrazine typically involves the reaction of 2-chloro-6-methoxypyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-chloro-6-methoxypyrazine+hydrazine hydrateThis compound+HCl\text{2-chloro-6-methoxypyrazine} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 2-chloro-6-methoxypyrazine+hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-methoxypyrazine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted pyrazines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-methoxypyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinyl group can form covalent bonds with biological targets, altering their function. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-3-methoxypyrazine
  • 2-Hydrazinyl-5-methoxypyrazine
  • 2-Hydrazinyl-6-ethoxypyrazine

Uniqueness

2-Hydrazinyl-6-methoxypyrazine is unique due to the specific positioning of the hydrazinyl and methoxy groups on the pyrazine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the sixth position may enhance its stability and influence its interaction with biological targets.

Properties

IUPAC Name

(6-methoxypyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-5-3-7-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPGXLWZGXIZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594974
Record name 2-Hydrazinyl-6-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954227-93-1
Record name 2-Hydrazinyl-6-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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